![molecular formula C6H9F2N B595984 1,1-Difluoro-5-azaspiro[2.4]heptane CAS No. 1215166-77-0](/img/structure/B595984.png)

1,1-Difluoro-5-azaspiro[2.4]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

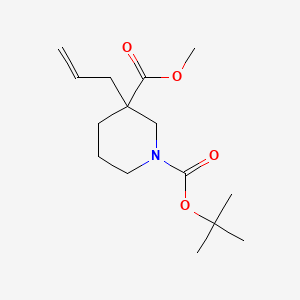

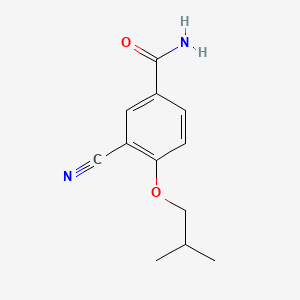

1,1-Difluoro-5-azaspiro[2.4]heptane, also known as this compound, is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.142. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Drug Discovery : Guérot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants. These compounds are significant for drug discovery, being used as building blocks in the synthesis of libraries or individual compounds on a preparative scale (Guérot, Tchitchanov, Knust, & Carreira, 2011).

Regioselective Cycloaddition : Molchanov and Tran (2013) demonstrated the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with specific compounds to yield methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, important for chemical synthesis (Molchanov & Tran, 2013).

Antibacterial Agents : Kimura et al. (1994) synthesized a series of novel chiral quinolones incorporating 1,1-Difluoro-5-azaspiro[2.4]heptane, which showed potent antibacterial activity against various bacteria. This study is significant for the development of new antibacterial drugs (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).

Dopamine D3 Receptor Antagonists : A novel series of compounds with high affinity and selectivity at the dopamine D3 receptor, including this compound, was described by Micheli et al. (2016). These compounds have potential applications in neurological and psychiatric disorders (Micheli et al., 2016).

Photochemical Studies : Andersson et al. (2017) investigated the photochemically induced rearrangement of certain compounds to form derivatives of this compound, contributing to the understanding of photochemical processes in organic chemistry (Andersson, Gräfenstein, Isobe, Erdélyi, & Sydnes, 2017).

Diversity-Oriented Synthesis : Wipf, Stephenson, and Walczak (2004) demonstrated the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, highlighting their relevance in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Propiedades

IUPAC Name |

2,2-difluoro-5-azaspiro[2.4]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKKJOJODSUMDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC2(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669802 |

Source

|

| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215166-77-0 |

Source

|

| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper focuses on the impact of fluorine substitution on proline analogs. How does the structure of 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate compare to proline, and what influence does this have on its conformational preferences?

A1: this compound-6-carboxylate shares the fundamental pyrrolidine ring structure with proline, but it incorporates a unique feature: a difluoromethylene group (CF2) attached to the pyrrolidine ring. This addition creates a spirocyclic system. The study reveals that the presence of this bulky, electronegative difluoromethylene group strongly favors an equatorial orientation relative to the pyrrolidine ring []. This conformational preference directly influences the molecule's properties, including its pKa, lipophilicity, and the kinetics of amide bond rotation, all of which are crucial factors in its potential applications as a proline analog.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)

![2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B595911.png)

![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)

![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)